![molecular formula C10H10N2O2 B1489321 4,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1167055-31-3](/img/structure/B1489321.png)
4,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Overview
Description
4,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a pyrazolo[1,5-a]pyridine moiety have been found to exhibit a broad spectrum of biological activities . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, some pyrazolo[1,5-a]pyridine derivatives have been found to inhibit certain enzymes, thereby affecting cellular processes .
Result of Action
The molecular and cellular effects of “4,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid” would depend on its specific targets and mode of action. Some pyrazolo[1,5-a]pyridine derivatives have been found to have antitumor activity .
Biological Activity
4,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS No. 1167055-31-3) is a compound belonging to the pyrazolo[1,5-a]pyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C10H10N2O2
- Molecular Weight : 190.2 g/mol
- Purity : Typically ≥95% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Compounds in this class have been shown to exhibit:
- Enzyme Inhibition : Some derivatives inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways .
- Antitumor Activity : There is evidence suggesting that pyrazolo[1,5-a]pyridine derivatives can induce apoptosis in cancer cells .
1. Anti-inflammatory Effects
Research indicates that compounds similar to this compound can inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins. For instance:
- IC50 Values : Certain derivatives have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib (IC50 = 0.04 μmol) .
2. Anticancer Potential
Studies have demonstrated that pyrazolo[1,5-a]pyridine derivatives possess significant anticancer properties:
- Mechanisms : These compounds can induce cell cycle arrest and apoptosis in various cancer cell lines.
- Case Studies : A study highlighted the effectiveness of these derivatives against specific cancer types, showcasing their potential as chemotherapeutic agents .
Research Findings and Data
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has demonstrated that pyrazolo[1,5-a]pyridine derivatives exhibit significant anticancer activity. These compounds have been shown to inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrazolo ring can enhance the anticancer efficacy of these compounds .
Enzymatic Inhibition
4,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid has been investigated for its ability to act as an inhibitor for several enzymes involved in cancer progression. For example, it has been associated with inhibiting BCL6, a transcriptional repressor linked to various malignancies. The binding interactions and modifications of the compound have shown promising results in enhancing selectivity and potency against this target .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. It has been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro assays have demonstrated that derivatives of this compound exhibit significant inhibition of COX-2 activity, making them potential candidates for the development of new anti-inflammatory drugs .
Neuropharmacological Applications
Recent studies have highlighted the neuropharmacological potential of pyrazolo[1,5-a]pyridine derivatives. These compounds may possess psychopharmacological effects that could be beneficial in treating neurological disorders. The modification of functional groups on the pyrazolo core has been linked to improved bioactivity and reduced side effects compared to traditional neuropharmaceuticals .
Material Science
Beyond medicinal applications, this compound is gaining interest in material science due to its photophysical properties. The structural diversity achieved through various synthetic pathways allows for the development of materials with specific optical characteristics suitable for applications in organic electronics and photonic devices .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4,6-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid and its derivatives?
The synthesis typically involves condensation of hydrazine derivatives with enaminones or substituted pyrimidines under reflux conditions. For example, describes using ethanol/DMF as solvents, followed by recrystallization or reactions with acyl chlorides in pyridine to introduce substituents . Key steps include:
- Hydrazine-enaminone cyclization to form the pyrazolo core.
- Acid-catalyzed functionalization (e.g., nitration or esterification) at position 7 .
- Characterization via IR spectroscopy (C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR (pyridine ring protons at δ 6.5–8.5 ppm), and HRMS (e.g., [M+H]⁺ calculated for C₁₃H₁₁N₅O: 254.1042) .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
A multi-technique approach is critical:
- Elemental analysis (e.g., Anal. Calcd: C, 61.65%; H, 4.38%; N, 27.65% vs. Found: C, 61.78%) to verify purity .
- 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in the pyrazolo-pyridine ring .
- Mass spectrometry (HRMS or ESI-MS) to confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What strategies optimize reaction conditions for functionalizing position 7 of the pyrazolo[1,5-a]pyridine scaffold?
Position 7 is highly reactive due to electron-deficient pyridine rings. Key methodologies include:
- Nitration : Controlled addition of HNO₃ in H₂SO₄ at 0°C to avoid over-nitration .
- Acylation : Use of benzoyl chloride in pyridine to introduce bulky groups without side reactions .
- Solvent effects : Polar aprotic solvents (DMF) enhance nucleophilic substitution, while ethanol improves crystallinity . Computational tools (e.g., quantum chemical path searches) can predict optimal conditions, reducing trial-and-error experiments .
Q. How should researchers address contradictory data in regioselective substitution reactions?
Discrepancies in product distribution often arise from:
- Reaction temperature : Higher temps favor thermodynamically stable products (e.g., cyanopyrazoles over aminopyrazoles) .
- pH-dependent tautomerism : Pyrazolo-pyridine derivatives may exist in multiple tautomeric forms, altering reactivity . Resolution strategies:
- In-situ monitoring (e.g., HPLC or LC-MS) to track intermediate formation.
- DFT calculations to model energy barriers for competing pathways .
Q. What computational methods aid in designing derivatives with enhanced bioactivity?
- Docking studies : Screen derivatives against target proteins (e.g., benzodiazepine receptors) to predict binding affinity.
- QSAR models : Correlate substituent electronic properties (Hammett σ) with biological activity .
- Reaction path simulations : Use software like Gaussian or ORCA to optimize synthetic routes and minimize byproducts .
Q. Methodological Guidance
Q. How can factorial design improve yield in multi-step syntheses?
Apply a 2³ factorial design to evaluate variables:
Q. What protocols ensure reproducibility in scaling up synthesis?
- Process control : Maintain strict pH (e.g., 4.5–5.5 for acid-sensitive steps) and moisture levels (<0.1% H₂O).
- Quality by Design (QbD) : Define critical quality attributes (CQAs) like particle size and crystallinity .
- PAT tools : Use inline spectroscopy (Raman or NIR) for real-time monitoring .
Q. Data Management & Validation
Q. How should researchers handle conflicting spectroscopic data?
- Cross-validate NMR assignments with DEPT-135 (to distinguish CH₂ groups) and NOE experiments.
- Compare with literature : For example, pyrazolo-pyridine C-3 carbonyls show distinct ¹³C shifts (δ ~165 ppm) .
- Replicate syntheses under standardized conditions to isolate experimental error .
Q. What software tools enhance data integrity in collaborative projects?
- ELN platforms (e.g., LabArchives) for secure, version-controlled data sharing.
- Cheminformatics pipelines (KNIME or Pipeline Pilot) to automate spectral analysis and structure-activity relationship (SAR) modeling .
Q. Ethical & Safety Considerations
Q. What safety protocols are critical when handling reactive intermediates?
Properties
IUPAC Name |
4,6-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-7(2)9-8(10(13)14)4-11-12(9)5-6/h3-5H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLXTSNTRKVGSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=C(C=N2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501213700 | |
Record name | 4,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501213700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1167055-31-3 | |
Record name | 4,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501213700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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